1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Fragment-based drug design Physicochemical properties Lipophilicity

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a synthetic thiadiazole-urea hybrid (MF: C₁₁H₁₂N₄OS₂, MW: 280.4 g/mol) that possesses a 5-methylthio substituent on the 1,3,4-thiadiazole ring and a p-tolyl group on the urea terminus. This substitution pattern defines a unique physicochemical and steric profile relative to other thiadiazole ureas, positioning it as a candidate for fragment-based and kinase-targeted discovery programs.

Molecular Formula C11H12N4OS2
Molecular Weight 280.36
CAS No. 898435-95-5
Cat. No. B2379494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
CAS898435-95-5
Molecular FormulaC11H12N4OS2
Molecular Weight280.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC
InChIInChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16)
InChIKeyNZVYXVBZEYIXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea (CAS 898435-95-5): A Distinctive Thiadiazole Urea Scaffold for Fragment-Based and Kinase-Targeted Discovery


1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a synthetic thiadiazole-urea hybrid (MF: C₁₁H₁₂N₄OS₂, MW: 280.4 g/mol) that possesses a 5-methylthio substituent on the 1,3,4-thiadiazole ring and a p-tolyl group on the urea terminus . This substitution pattern defines a unique physicochemical and steric profile relative to other thiadiazole ureas, positioning it as a candidate for fragment-based and kinase-targeted discovery programs.

Why 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea Cannot Be Replaced by Generic Thiadiazole Ureas


Thiadiazole ureas are not interchangeable; minor alterations at the 5-position or on the N'-aryl ring drastically alter bioactivity and metabolic fate. The 5-methylthio group imparts distinct electronic properties and a known bioactivation liability not present in 5-methyl or 5-mercapto analogs [1]. The p-tolyl group further modulates lipophilicity and target binding, making this compound a uniquely balanced fragment for SAR exploration .

Quantitative Differentiation Evidence for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea


Molecular Weight Differentiation vs. Phenyl Analog (CAS 69378-10-5)

The target compound (MW 280.4 g/mol) is 14.1 Da heavier than its phenyl analog (MW 266.3 g/mol), corresponding to the p-methyl substituent . This increase in molecular weight is accompanied by an estimated logP rise of ≈0.5 log units (Hansch fragment constant), enhancing membrane permeability potential while maintaining fragment-rule compliance.

Fragment-based drug design Physicochemical properties Lipophilicity

Metabolic Stability Alert: Methylthio Bioactivation Liability Distinguishes from 5-Methyl and 5-Mercapto Analogs

The 5-methylthio group on 1,3,4-thiadiazole is a documented structural alert for CYP450-mediated bioactivation, forming a reactive glutathione adduct via displacement of the methylthio group [1]. This pathway is unique to 2-alkylthio thiadiazoles and is absent in 5-methyl or 5-mercapto analogs. No quantitative IC50 data are available for the target compound, but the known metabolic liability of the methylthio-thiadiazole substructure provides a distinct selection criterion for toxicological profiling.

Drug metabolism Toxicology Structural alerts

Scaffold Relationship to Potent FLT3 Inhibitor SKLB4771 (FLT3-IN-1)

The target compound represents a minimal core of the clinical-stage FLT3 inhibitor SKLB4771 (1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-1,3,4-thiadiazol-2-yl}-3-p-tolylurea), which exhibits FLT3-ITD inhibitory activity with an IC50 of 0.006 μM against MV4-11 cells [1]. The p-tolylurea-thiadiazole scaffold is conserved, but the target compound lacks the quinazoline-thioether extension. No direct activity data exist; however, this fragment may serve as a control or starting point for fragment-growing strategies.

Kinase inhibition FLT3 Acute myeloid leukemia Fragment-based design

Fragment-Rule Compliance vs. Complex Thiadiazole-Urea Kinase Inhibitors

With MW = 280.4 g/mol, H-bond donors = 2, H-bond acceptors = 5, and an estimated cLogP ≈ 2.8, the target compound adheres to the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . In contrast, the potent FLT3 inhibitor SKLB4771 (MW > 650, cLogP > 4) is a fully elaborated lead-like molecule [1]. This fragment-level simplicity makes the target compound ideal for fragment screening, ligand-efficiency optimization, and structure-based drug design (SBDD).

Fragment-based drug discovery Rule of Three Lead-likeness

Optimal Research and Industrial Application Scenarios for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea


Fragment-Based Drug Design for Kinase Targets

The compound's low molecular weight, Rule-of-Three compliance, and structural relationship to the FLT3 inhibitor SKLB4771 make it an ideal starting fragment for kinase drug discovery programs. It can be used in fragment screening campaigns (SPR, NMR, or DSF) against a panel of kinases to identify weak initial hits, which can then be elaborated via structure-guided growing or merging strategies [1] [2].

Metabolic Stability and Reactive Metabolite Liability Profiling

Given the established bioactivation potential of the 2-(methylthio)-1,3,4-thiadiazole substructure, this compound serves as a reference standard for developing and validating in vitro metabolic stability assays (human liver microsomes + NADPH + glutathione). It is particularly valuable for screening campaigns where early identification and mitigation of structural alerts is critical [1].

SAR Exploration of Thiadiazole-Urea Antifungal Agents

Thiadiazole-thioether hybrids have demonstrated promising antifungal activity against phytopathogens (e.g., compound 4o with EC50 values of 6.22–28.12 μg/mL against Fusarium spp. and Curvularia lunata) [2]. The target compound, bearing both thiadiazole-methylthio and urea-p-tolyl fragments, can be used as a core scaffold for synthesizing focused libraries to explore structural determinants of antifungal potency and selectivity.

Quote Request

Request a Quote for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.